molecular formula C9H9NO3 B1346129 4-Nitrophenylacetone CAS No. 5332-96-7

4-Nitrophenylacetone

Cat. No. B1346129
Key on ui cas rn: 5332-96-7
M. Wt: 179.17 g/mol
InChI Key: GEWWCWZGHNIUBW-UHFFFAOYSA-N
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Patent
US06849738B2

Procedure details

t-butyl methyl ether (290 ml), ethanol (40 ml) and ethyl malonate (70.04 g, 0.437 mol) were added to magnesium ethoxide (50.00 g, 0.437 mol), which was heated to reflux for 30 minutes and returned to room temperature (hereinafter, abbreviated as Solution A). Thionyl chloride (104.04 g, 0.875 mol) was added to 4-nitrophenylacetic acid (66.00 g, 0.364 mol), which was stirred at 70-75° C. for 45 minutes. Thionyl chloride was distilled off under reduced pressure, followed by azeotropy with toluene (66 ml) two times. t-butyl methyl ether (132 ml) was added to the azeotropic residue to dissolve it, which was added dropwise to Solution A. After stirred at 65° C. for 30 minutes, the mixture was cooled to room temperature, and 2N hydrochloric acid (264 ml) was added thereto dropwise under cooling. The organic layer was separated, the aqueous layer was reverse-extracted with t-butyl methyl ether (132 ml), the organic layers were combined, and the solvent was distilled off under reduced pressure. Acetic acid (111 ml), water (74 ml) and concentrated sulfuric acid (14 ml) were added to the concentrated residue, and the mixture was refluxed at an outer temperature of 125° C. for 5 hours while stirring vigorously. After completion of the reaction, the mixture was ice-cooled, returned to room temperature, and t-butyl methyl ether (264 ml) and water (264 ml) were added thereto, followed by extraction. An aqueous saturated sodium hydrogen carbonate solution (264 ml) and ethyl acetate (80 ml) were added to the organic layer to wash the layer, followed by further washing with an aqueous saturated sodium bicarbonate solution (264 ml). After washed with brine (264 ml) twice, the solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography to give 4-nitrophenylacetone (48.96 g, 0.273 mol, 75%).
Quantity
104.04 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
264 mL
Type
solvent
Reaction Step Two
Quantity
264 mL
Type
solvent
Reaction Step Two
Quantity
70.04 g
Type
reactant
Reaction Step Three
Name
magnesium ethoxide
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
290 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=O)CC([O-])=O.[O-]CC.[Mg+2].[O-]CC.S(Cl)(Cl)=O.[N+:21]([C:24]1[CH:29]=[CH:28][C:27]([CH2:30][C:31]([OH:33])=O)=[CH:26][CH:25]=1)([O-:23])=[O:22]>O.COC(C)(C)C.C(O)C>[N+:21]([C:24]1[CH:25]=[CH:26][C:27]([CH2:30][C:31](=[O:33])[CH3:1])=[CH:28][CH:29]=1)([O-:23])=[O:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
104.04 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
66 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
Step Two
Name
Quantity
264 mL
Type
solvent
Smiles
O
Name
Quantity
264 mL
Type
solvent
Smiles
COC(C)(C)C
Step Three
Name
Quantity
70.04 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
magnesium ethoxide
Quantity
50 g
Type
reactant
Smiles
[O-]CC.[Mg+2].[O-]CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
290 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at 70-75° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
returned to room temperature
DISTILLATION
Type
DISTILLATION
Details
Thionyl chloride was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
t-butyl methyl ether (132 ml) was added to the azeotropic residue
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve it, which
ADDITION
Type
ADDITION
Details
was added dropwise to Solution A
STIRRING
Type
STIRRING
Details
After stirred at 65° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
2N hydrochloric acid (264 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
dropwise under cooling
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was reverse-extracted with t-butyl methyl ether (132 ml)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Acetic acid (111 ml), water (74 ml) and concentrated sulfuric acid (14 ml) were added to the concentrated residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed at an outer temperature of 125° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
while stirring vigorously
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
returned to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction
ADDITION
Type
ADDITION
Details
An aqueous saturated sodium hydrogen carbonate solution (264 ml) and ethyl acetate (80 ml) were added to the organic layer
WASH
Type
WASH
Details
to wash the layer
WASH
Type
WASH
Details
by further washing with an aqueous saturated sodium bicarbonate solution (264 ml)
WASH
Type
WASH
Details
After washed with brine (264 ml) twice
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.273 mol
AMOUNT: MASS 48.96 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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